Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate
Overview
Description
Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate: is a synthetic organic compound belonging to the indazole family. . The compound features a methyl ester group, an iodine atom, and a nitro group attached to the indazole ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of a suitable indazole derivative followed by nitration and esterification reactions . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
- Substitution reactions yield various substituted indazole derivatives.
- Reduction reactions produce amino-indazole derivatives.
- Hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are explored for their potential as pharmaceuticals and agrochemicals .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in biological studies for their anti-inflammatory, anticancer, and antimicrobial properties . They are investigated for their ability to interact with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is primarily related to its ability to undergo various chemical transformations, which enable it to interact with biological targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- Methyl 6-nitro-1H-indazole-3-carboxylate
- 3-Iodo-6-nitro-1H-indazole
- Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Uniqueness: Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is unique due to the specific positioning of the iodine and nitro groups on the indazole ring, which imparts distinct reactivity and biological activity compared to other indazole derivatives . This unique structure allows for selective interactions with biological targets and facilitates the synthesis of novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPNFHJCNLVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646348 | |
Record name | Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-73-0 | |
Record name | Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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